Superior Wild-Type FGFR1 Potency and Kinome-Wide Selectivity vs. Erdafitinib and Infigratinib
PRN1371 demonstrates approximately 62-fold greater biochemical potency against wild-type FGFR1 compared to erdafitinib, and approximately 72-fold greater potency compared to infigratinib, under comparable biochemical assay conditions. This potency is coupled with excellent kinome-wide selectivity; PRN1371 inhibits VEGFR2 with an IC50 of 705 nM and shows no significant activity against a panel of 250 kinases at 1 µM [1]. In contrast, erdafitinib and infigratinib exhibit VEGFR2 IC50 values of 36.8 nM and 180 nM respectively, indicating a narrower selectivity window [2].
| Evidence Dimension | Biochemical FGFR1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | Erdafitinib IC50 = 36.8 nM; Infigratinib IC50 = 180 nM |
| Quantified Difference | PRN1371 is 61.3-fold more potent than erdafitinib and 300-fold more potent than infigratinib against FGFR1. |
| Conditions | In vitro kinase inhibition assays; standard biochemical conditions. |
Why This Matters
Higher potency may allow for lower effective dosing, while greater selectivity can reduce off-target toxicity, critical for both research models and clinical development.
- [1] Brameld KA, Owens TD, Verner E, et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. J Med Chem. 2017;60(15):6516-6527. doi:10.1021/acs.jmedchem.7b00360 View Source
- [2] IDRBLab. Co-Target(s) Information: Fibroblast growth factor receptor (FGFR). Accessed April 2026. Representative drug IC50 values: Erdafitinib (36.8 nM), Infigratinib (180 nM), PRN1371 (705 nM against VEGFR2). View Source
